molecular formula C20H21F3N2O3S B7458134 N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide

N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide

Cat. No. B7458134
M. Wt: 426.5 g/mol
InChI Key: MPWLJNSCAWXRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a piperidine derivative that has a sulfonyl group attached to the piperidine ring. It has been found to have a wide range of biochemical and physiological effects, which make it a useful tool for researchers in various fields.

Mechanism of Action

N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on the brain and behavior. N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide has also been found to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide has been found to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in synaptic plasticity, and changes in gene expression. It has been shown to affect a number of different brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide has also been found to have effects on behavior, including changes in locomotor activity, reward processing, and drug seeking behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. It is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also limitations to the use of N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide, including its potential toxicity and the fact that it only affects the dopamine system, which may limit its usefulness in certain research applications.

Future Directions

There are a number of potential future directions for research on N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide. One area of interest is the development of new compounds that are similar to N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide but have different effects on neurotransmitter systems. Another area of interest is the use of N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide in animal models of drug addiction, which could help to elucidate the mechanisms underlying drug addiction and identify potential targets for drug development. Finally, N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide could be used in the development of new treatments for neurological and psychiatric disorders, such as Parkinson's disease and depression.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide involves the reaction of 4-methylphenylpiperidine-4-carboxylic acid with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.

Scientific Research Applications

N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide has been used in various scientific research applications, including the study of neurotransmitter systems, ion channels, and receptors. It has been found to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide has also been used to study the effects of drugs on ion channels and receptors, as well as the mechanisms underlying drug addiction.

properties

IUPAC Name

N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-14-5-7-17(8-6-14)24-19(26)15-9-11-25(12-10-15)29(27,28)18-4-2-3-16(13-18)20(21,22)23/h2-8,13,15H,9-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWLJNSCAWXRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide

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